molecular formula C6H6F6O2 B2562825 Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate CAS No. 339-74-2

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Cat. No.: B2562825
CAS No.: 339-74-2
M. Wt: 224.102
InChI Key: HOSPDBQHPFVHEZ-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a fluorinated organic compound with the molecular formula C6H5F6O2. This compound is characterized by the presence of two trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoroacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of ethyl 3,3,3-trifluoropyruvate as a starting material. This compound can undergo enantioselective Friedel–Crafts alkylation with simple phenols and indoles under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Trifluoromethyl carboxylic acids.

    Reduction: Trifluoromethyl alcohols.

    Substitution: Various substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its dual trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in various fields of research and industry.

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O2/c1-2-14-4(13)3(5(7,8)9)6(10,11)12/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSPDBQHPFVHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-74-2
Record name ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
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